1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-(1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)carbamate: Similar structure with a pyrimidine ring instead of pyridine.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperidine ring instead of pyridine.
Uniqueness
1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to the presence of the tert-butylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H23N3OS |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[4-(5-tert-butylsulfanylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H23N3OS/c1-12(19)17-7-9-18(10-8-17)14-6-5-13(11-16-14)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
FSXBPNKVNJXHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C |
Origin of Product |
United States |
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